molecular formula C8H17NO B13593683 2-(Oxan-4-yl)propan-1-amine

2-(Oxan-4-yl)propan-1-amine

Cat. No.: B13593683
M. Wt: 143.23 g/mol
InChI Key: FZSLTQVQTWQEEO-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxane (tetrahydropyran) and contains an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-chlorotetrahydropyran with propylamine under basic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution techniques. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing transformations that modulate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-4-yl)propan-1-amine is unique due to its specific structural features, such as the position of the oxane ring and the propylamine chain. These structural characteristics confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(oxan-4-yl)propan-1-amine

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3

InChI Key

FZSLTQVQTWQEEO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCOCC1

Origin of Product

United States

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